1-(Benzyloxy)-4-iodo-1H-pyrazole
Overview
Description
Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. They serve as core structures in various chemical compounds due to their unique chemical and physical properties. The interest in pyrazole derivatives stems from their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and dye industries.
Synthesis Analysis
Pyrazole derivatives are commonly synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, the reaction of α,β-unsaturated carbonyl compounds with hydrazines (Knoevenagel approach), and 3+2 annulation methods (K. Kumara et al., 2018); (S. Naveen et al., 2021). These methods allow for the introduction of various substituents into the pyrazole ring, modifying its chemical and physical properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined through spectroscopic methods like NMR, IR, and X-ray crystallography. Structural elucidation reveals the conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (W. Holzer et al., 1995).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of nitrogen atoms and reactive substituents. These reactions enable the synthesis of complex molecules and further modification of the pyrazole core for specific applications (B. Avila et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for particular applications and for its formulation in pharmaceuticals (Ersin Inkaya et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their biological activity and interaction with biological targets. The presence of nitrogen atoms and the ability to form hydrogen bonds significantly affect their chemical behavior and potential as bioactive molecules (L. Costea et al., 2006).
Scientific Research Applications
Emulsifier
- Application Summary: 1-Benzyloxy-4-iodobenzene is used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water.
Pharmaceutical Intermediate
- Application Summary: 1-Benzyloxy-4-iodobenzene is used as a pharmaceutical intermediate . This means it is used in the synthesis of pharmaceutical drugs.
Oxidation and Reduction Reactions
- Application Summary: Compounds with a benzylic structure, such as 1-Benzyloxy-4-iodobenzene, can undergo oxidation and reduction reactions . These reactions can be used to modify the structure of the compound for various purposes.
- Results or Outcomes: The result of these reactions would be the formation of a new compound with a modified structure .
Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene
- Application Summary: 1-Benzyloxy-2-iodo-4-tert-octylbenzene can be used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound could have potential applications in various fields.
- Methods of Application: The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
- Results or Outcomes: The result of this process is the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
Antioxidant and Antimicrobial Activity
- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown in vitro antioxidant and antimicrobial activity .
- Methods of Application: The compounds were evaluated for their in vitro antioxidant activity and found to be highly potent . They were also assayed for their in vitro antimicrobial activities against several bacterial and fungal strains .
- Results or Outcomes: The results showed that the metal (II) complexes are more potent than free Schiff base ligands . Some of the complexes were found to be the most active compounds .
Monoamine Oxidase B Inhibitors
- Application Summary: Certain coumarin-based derivatives, such as 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772), have been found to be potent inhibitors of monoamine oxidase B .
- Methods of Application: These compounds can be synthesized and then tested for their ability to inhibit monoamine oxidase B, an enzyme that plays a role in the metabolism of certain neurotransmitters in the brain .
- Results or Outcomes: The results of these studies could lead to the development of new treatments for neurological disorders .
Future Directions
properties
IUPAC Name |
4-iodo-1-phenylmethoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXSAMTKJXSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444152 | |
Record name | 1-(Benzyloxy)-4-iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-4-iodo-1H-pyrazole | |
CAS RN |
229171-07-7 | |
Record name | 1-(Benzyloxy)-4-iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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